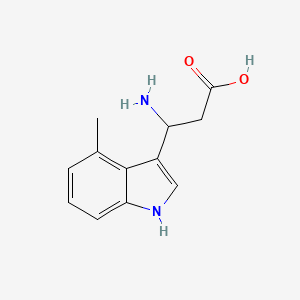

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

Description

3-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is a tryptophan derivative characterized by a methyl substitution at the 4-position of the indole ring. Its molecular formula is C₁₂H₁₄N₂O₂, and it exists as a racemic mixture (DL-form) or enantiomerically pure (D- or L-form) . This compound shares structural similarities with natural amino acids but is distinguished by its modified indole moiety, which enhances steric and electronic properties.

Properties

CAS No. |

887584-12-5 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-12(7)8(6-14-10)9(13)5-11(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) |

InChI Key |

JYVBTFFBVCOEPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, the starting materials and reaction conditions may vary, but the general approach involves the formation of the indole ring followed by functional group modifications.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid and related compounds:

Key Observations :

- Methyl vs.

- Methoxy and Benzoyl Groups : Addition of methoxy or benzoyl groups (e.g., in ) introduces steric bulk, which may enhance selectivity for enzyme targets like cyclooxygenase .

- Chirality : Enantiomeric forms (e.g., D-4-methyltryptophan in ) can exhibit distinct biological activities, a critical consideration in drug design .

Pharmacological Potential

- Anticancer Activity : Derivatives with hydroxyl or nitro groups (e.g., ) show promise due to redox-modulating properties .

- Receptor Interactions : Fluorophenyl-substituted analogs () may target serotonin or GABA receptors, while brominated derivatives () could modulate ion channels .

- Metabolic Stability : The 4-methyl group in the target compound may confer resistance to oxidative metabolism compared to unsubstituted tryptophan .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves indole ring functionalization followed by amino acid coupling. For example, nitrobenzenesulfonamide-protected intermediates (e.g., as seen in related indole-propanoic acids) can be used to control regioselectivity during alkylation or acylation steps . Key conditions include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance indole electrophilicity.

- Stereocontrol : Chiral auxiliaries or enzymatic resolution can achieve enantiomeric purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, α-amino protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₄N₂O₂: calculated 230.1056 g/mol).

- X-ray Crystallography : Resolves bond angles and confirms the 3D structure (e.g., torsion angles between indole and propanoic acid moieties) .

Q. What in vitro models are appropriate for preliminary evaluation of the biological activity of this compound?

- Methodological Answer :

- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays, as done with structurally related 3-(1H-indol-3-yl)propanoic acids .

- Endpoints : Prioritize IC₅₀ determination via MTT assays and apoptosis markers (e.g., caspase-3 activation).

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to validate assay conditions.

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and functionalization of 3-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing indole reaction datasets to predict optimal catalysts or solvents.

- Case Study : ICReDD’s workflow integrates computation, informatics, and experiments to accelerate reaction discovery .

Q. How do structural modifications at the 4-methylindole moiety influence the compound’s biological target interactions?

- Methodological Answer :

- SAR Studies : Replace the methyl group with halogens or electron-withdrawing groups to assess binding affinity changes.

- Validation Methods :

- Molecular Docking : Simulate interactions with receptors (e.g., serotonin receptors, common indole targets).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins.

- Reference : Analogous studies on antiproliferative indole derivatives highlight the role of substituent hydrophobicity in cell permeability .

Q. How should researchers address contradictory data regarding this compound’s biological efficacy across studies?

- Methodological Answer :

- Reprodubility Framework :

Standardize Assays : Use identical cell lines, passage numbers, and culture conditions.

Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to capture dynamic range.

Orthogonal Validation : Confirm results via complementary assays (e.g., ATP-based viability + flow cytometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.